Cyanomethyl acetate

Overview

Description

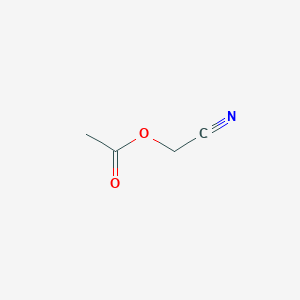

Cyanomethyl acetate, also known as acetic acid cyanomethyl ester, is an organic compound with the molecular formula C4H5NO2. It is a colorless liquid with a faint odor and is used in various chemical synthesis processes. The compound is characterized by the presence of both an ester group and a nitrile group, making it a versatile intermediate in organic chemistry.

Mechanism of Action

Target of Action

Cyanomethyl acetate, a derivative of cyanoacetamide, is primarily involved in the synthesis of heterocyclic compounds . It interacts with various substituted aryl or heteryl amines, which are its primary targets . These amines play a crucial role in the formation of biologically active compounds .

Mode of Action

The compound’s mode of action involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

This compound is involved in the acetyl CoA pathway, which requires approximately 10 enzymes, roughly as many organic cofactors, and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens . It also plays a role in the synthesis of acyl phosphates by highly reactive carbonyl groups undergoing attack by inert inorganic phosphate .

Pharmacokinetics

These properties are key factors that determine the pharmacokinetics and efficacy of a drug .

Result of Action

The result of this compound’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists in the last decade . They are considered one of the most important precursors for heterocyclic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the yield of cyanoacetamide derivatives . The compound’s action, efficacy, and stability may therefore vary depending on these environmental conditions .

Biochemical Analysis

Biochemical Properties

Cyanomethyl acetate is a versatile functional unit found in many biochemical reactions It interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context in which this compound is involved

Cellular Effects

It is known that this compound derivatives have been used in the synthesis of biologically active compounds These compounds could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to participate in cyanoacetylation reactions

Metabolic Pathways

It is known that acetate plays a role in various metabolic functions, including energy production, lipid synthesis, and protein acetylation

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanomethyl acetate can be synthesized through several methods. One common method involves the reaction of acetonitrile with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

CH3CN+(CH3CO)2O→CH3COOCH2CN+CH3COOH

Industrial Production Methods: In industrial settings, this compound is typically produced through the esterification of cyanomethyl alcohol with acetic acid. This process involves the use of acidic catalysts and is carried out under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl acetate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to produce cyanomethyl alcohol and acetic acid.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are used, with water as the reagent.

Reduction: Catalysts such as lithium aluminum hydride or hydrogen gas with a metal catalyst are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Hydrolysis: Cyanomethyl alcohol and acetic acid.

Reduction: Primary amines.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Cyanomethyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of drugs and therapeutic agents.

Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Methyl cyanoacetate: Similar in structure but with a methyl group instead of an acetate group.

Ethyl cyanoacetate: Similar but with an ethyl group.

Cyanomethyl formate: Similar but with a formate group instead of an acetate group.

Uniqueness: Cyanomethyl acetate is unique due to its specific combination of ester and nitrile groups, which provides distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in the production of complex organic molecules and industrial chemicals.

Biological Activity

Cyanomethyl acetate (CMA), a chemical compound with the formula CHNO, has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with CMA, including case studies and data tables.

Chemical Structure and Properties

This compound is an ester formed from cyanoacetic acid and methanol. Its structure features a cyano group (-CN) attached to the carbon adjacent to the ester functional group, which is critical for its reactivity and biological activity.

1. Antiproliferative Effects

Recent studies have highlighted CMA's antiproliferative properties. A notable investigation evaluated various cyanomethyl derivatives, including CMA, for cytotoxicity against cancer cell lines. The study found that certain derivatives exhibited significant cytotoxic effects on A549 (lung cancer) and HCT116 (colon cancer) cell lines, with IC values indicating potent activity:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 12E | A549 | 9.89 ± 0.25 |

| 12E | HCT116 | 16.10 ± 1.20 |

| Colchicine | MRC5 | 5.72 ± 2.1 |

The selectivity of compound 12E against cancerous cells while sparing non-cancerous cells like MRC5 is particularly noteworthy, suggesting a favorable therapeutic index .

2. Enzyme Inhibition

This compound and its derivatives have been studied for their ability to inhibit cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism:

| Compound | CYP Enzyme Inhibited |

|---|---|

| 11 | CYP2C9 |

| 12 | CYP2C19 |

| Various | CYP1A2 |

The inhibition of these enzymes can influence the pharmacokinetics of co-administered drugs, highlighting the importance of understanding CMA's interactions in a therapeutic context .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Cell Cycle Arrest : Studies indicate that CMA may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) : CMA's cytotoxicity may be mediated through the generation of ROS, which can damage cellular components and trigger cell death pathways.

- Transcription Factor Modulation : Research has shown that CMA can interact with transcription factors such as GATA4 and NKX2-5, influencing gene expression related to cell growth and differentiation .

Case Study 1: Cytotoxicity Assessment

In a laboratory setting, researchers treated A549 cells with varying concentrations of CMA derivatives. The results indicated that at higher concentrations, these compounds significantly reduced cell viability compared to controls, establishing a dose-response relationship.

Case Study 2: Drug Interaction Studies

A pharmacokinetic study assessed the impact of CMA on the metabolism of common NSAIDs in vitro. Results demonstrated that CMA significantly inhibited CYP2C9 activity, suggesting potential drug-drug interactions that could affect NSAID efficacy and safety profiles.

Safety and Toxicity

While this compound shows promise as an antiproliferative agent, its safety profile is critical for therapeutic applications. Toxicity assessments using MTT assays indicated varying degrees of cytotoxicity across different cell lines, emphasizing the need for thorough safety evaluations before clinical use .

Properties

IUPAC Name |

cyanomethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-4(6)7-3-2-5/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEHNBIPLQJTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00142939 | |

| Record name | (Acetyloxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.36 [mmHg] | |

| Record name | (Acetyloxy)acetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1001-55-4 | |

| Record name | 2-(Acetyloxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Acetyloxy)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanomethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Acetyloxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyanomethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOMETHYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM1DZ0X2D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (ACETYLOXY)ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.